![molecular formula C17H23Cl2N5O B2680442 N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(4,5,6,7-tetrahydrobenzotriazol-1-yl)acetamide;dihydrochloride CAS No. 2418596-19-5](/img/structure/B2680442.png)
N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(4,5,6,7-tetrahydrobenzotriazol-1-yl)acetamide;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains an indene moiety which is a polycyclic hydrocarbon. It also contains an amide group and a tetrahydrobenzotriazole group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the indene moiety, followed by the introduction of the amide and tetrahydrobenzotriazole groups. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of the compound can be deduced from its name. The indene moiety is a fused ring system consisting of a benzene ring and a cyclopentene ring. The amide group is attached to one of the carbon atoms of the indene moiety, and the tetrahydrobenzotriazole group is attached to the nitrogen atom of the amide group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The indene moiety could undergo electrophilic aromatic substitution reactions, while the amide group could participate in nucleophilic acyl substitution reactions. The tetrahydrobenzotriazole group could also potentially participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the indene moiety could impart hydrophobic properties, while the amide and tetrahydrobenzotriazole groups could contribute to its polarity .Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activity
Research has been conducted on the synthesis of derivatives bearing different heterocyclic ring systems, utilizing pharmacophoric groups similar to the compound . These derivatives have been evaluated for their potential antitumor activity against various human tumor cell lines. For instance, derivatives of 2-(4-aminophenyl)benzothiazole, which share structural similarities with the compound of interest, have shown considerable anticancer activity against specific cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Antioxidant Activity
Compounds structurally related to N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(4,5,6,7-tetrahydrobenzotriazol-1-yl)acetamide; dihydrochloride have been synthesized and assessed for their antioxidant activity. Coordination complexes constructed from pyrazole-acetamide derivatives demonstrated significant antioxidant activity, evaluated through various in vitro assays. This suggests that compounds with similar structural motifs may possess antioxidant properties, contributing to their therapeutic potential (Chkirate et al., 2019).
Antibacterial and Antifungal Activities
The synthesis of new derivatives containing benzothiazole and quinoline linkages, which resemble the compound under discussion, has been explored for their potent antibacterial activities. These studies have identified compounds with broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The research underscores the potential of these compounds as leads for the development of new antibacterial agents (Bhoi, Borad, Parmar, & Patel, 2015).
Enzyme Inhibitory Activities
Investigations into the enzyme inhibitory potential of sulfonamides containing benzodioxane and acetamide moieties have been conducted, revealing significant inhibition against enzymes such as α-glucosidase and acetylcholinesterase. This research suggests that compounds with similar structural features could serve as leads for the development of new therapeutic agents targeting these enzymes (Abbasi et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(4,5,6,7-tetrahydrobenzotriazol-1-yl)acetamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O.2ClH/c18-17-12-6-2-1-5-11(12)9-14(17)19-16(23)10-22-15-8-4-3-7-13(15)20-21-22;;/h1-2,5-6,14,17H,3-4,7-10,18H2,(H,19,23);2*1H/t14-,17-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANVOSNFPQCJTM-LVVRIOTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=NN2CC(=O)NC3CC4=CC=CC=C4C3N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)N=NN2CC(=O)N[C@@H]3CC4=CC=CC=C4[C@H]3N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-ethoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2680359.png)
![Potassium;1-(aminomethyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-4-carboxylate](/img/structure/B2680360.png)
![6-[4-(1-Methylbenzimidazol-2-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2680361.png)
![1-({3-[4-(Methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2680365.png)

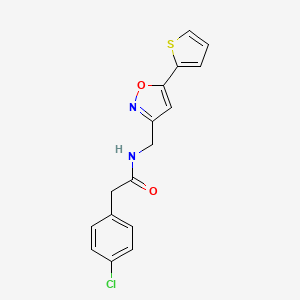
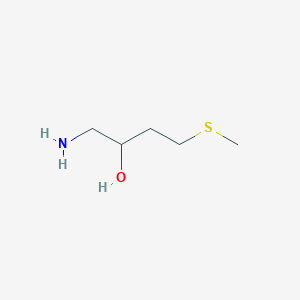
![4-[(Pyridin-3-yl)amino]benzoic acid](/img/structure/B2680369.png)
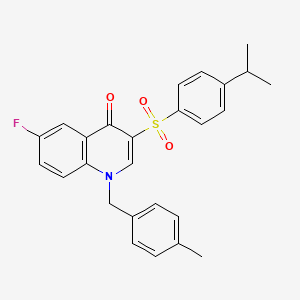

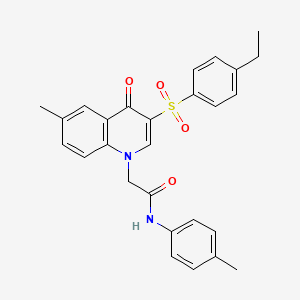
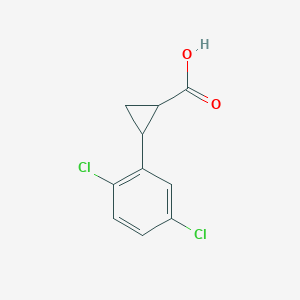

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2680382.png)
